molecular formula C21H23N5O2 B2412412 3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-65-7

3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2412412
M. Wt: 377.448
InChI Key: KMKORUJPYYJSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[2,1-f]purine core is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The allyl group could potentially undergo reactions such as oxidation or polymerization. The carbonyl groups in the dione could undergo reactions such as reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the dione could potentially increase its polarity .

Scientific Research Applications

Pharmacological Potential

This compound and its derivatives have been extensively studied for their potential pharmacological applications. A significant body of research indicates that these compounds exhibit potent ligand activity for the 5-HT(1A) serotonin receptor, suggesting potential use in treating anxiety and depression. Notably, certain derivatives, such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, have been shown to exert anxiolytic-like activity in animal models. These effects are often comparable to established antidepressants like Imipramine (Zagórska et al., 2009).

Receptor Affinity and Enzyme Inhibition

Further studies have explored the structure-activity relationships of these compounds, focusing on their affinity for various serotoninergic and dopaminergic receptors. Several derivatives demonstrate a range of receptor activities, with specific compounds being potent ligands for 5-HT1A, 5-HT7, and D2 receptors. These findings are crucial for developing new treatments for psychiatric disorders (Zagórska et al., 2015).

Antidepressant and Anxiolytic Properties

Other studies have synthesized and evaluated various derivatives for their antidepressant and anxiolytic potential. Some of these derivatives have shown promising results in in-vivo models, displaying activities comparable or superior to reference drugs like Diazepam. This suggests a potential avenue for developing new therapeutics for mental health disorders (Zagórska et al., 2016).

Molecular Docking and Modeling

Molecular docking studies have been employed to understand the binding modes of these compounds at various receptors. Such research is instrumental in designing drugs with improved specificity and efficacy for targeted receptors, particularly for treating psychiatric conditions (Baraldi et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve exploring its interactions with various biological targets .

properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-7-10-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-8-12(2)13(3)11-16/h7-9,11H,1,10H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKORUJPYYJSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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